tert-Butyl (5-chloropyrazin-2-yl)carbamate
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Overview
Description
Tert-Butyl (5-chloropyrazin-2-yl)carbamate is an organic compound with the molecular formula C9H12ClN3O2. It is known for its diverse chemical and biological properties, making it a valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloropyrazin-2-yl)carbamate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (5-chloropyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields the corresponding aminopyrazine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-Butyl (5-chloropyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloropyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyrimidin-5-yl)carbamate
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- tert-butyl 4-({(5-chloropyrazin-2-yl)methylamino}methyl)piperidine-1-carboxylate
Uniqueness
Tert-Butyl (5-chloropyrazin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the synthesis of specialized molecules and for use in targeted scientific research .
Properties
IUPAC Name |
tert-butyl N-(5-chloropyrazin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUZQLVFDYHNQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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